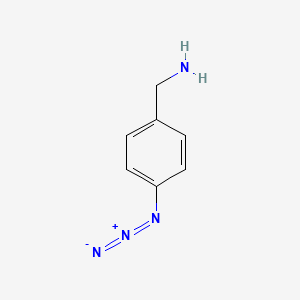
(4-azidophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-azidophenyl)methanamine is an organic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol This compound is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
The synthesis of (4-azidophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Azidation: The resulting 4-aminobenzylamine is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium azide to yield this compound
Análisis De Reacciones Químicas
(4-azidophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-azidophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of (4-azidophenyl)methanamine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper catalyst, leading to the formation of 1,2,3-triazoles .
Comparación Con Compuestos Similares
(4-azidophenyl)methanamine can be compared with other azide-containing compounds, such as:
4-Azidobenzoic Acid: Similar to this compound, this compound contains an azide group attached to a benzene ring but has a carboxylic acid group instead of a methanamine group.
4-Azidophenol: This compound has an azide group attached to a benzene ring with a hydroxyl group, making it different in terms of reactivity and applications.
4-Azidobenzyl Alcohol: Contains an azide group attached to a benzene ring with a hydroxyl group on the benzyl carbon, differing in its chemical behavior and uses
The uniqueness of this compound lies in its combination of the azide group with a methanamine group, providing distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
61194-04-5 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
(4-azidophenyl)methanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5,8H2 |
Clave InChI |
CUXOCZPLRPRXNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



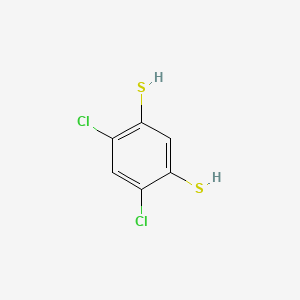
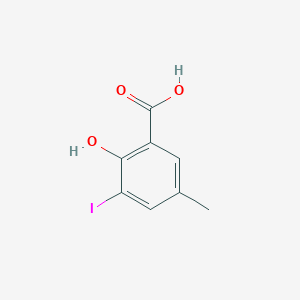
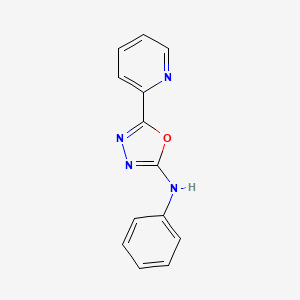
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1658409.png)
![[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658410.png)
![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1658411.png)

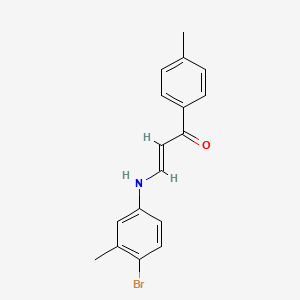
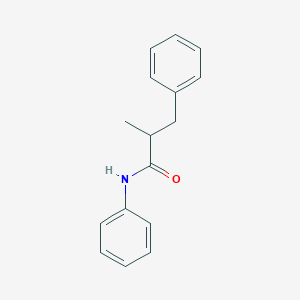
![4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B1658418.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658419.png)
![3-Methyl-9-phenyl-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1658422.png)

